molecular formula C5H10O2S2 B15298423 2-Methyl-2-(methyldisulfanyl)propanoic acid CAS No. 55440-43-2

2-Methyl-2-(methyldisulfanyl)propanoic acid

Cat. No.: B15298423
CAS No.: 55440-43-2
M. Wt: 166.3 g/mol
InChI Key: MFMUWABGDRMORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(methyldisulfanyl)propanoic acid is an organic compound with the molecular formula C5H10O2S2. It is characterized by the presence of a disulfide group and a carboxylic acid group, making it a unique compound with interesting chemical properties. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methyldisulfanyl)propanoic acid typically involves the reaction of 2-methylpropanoic acid with methyldisulfanyl reagents under controlled conditions. One common method involves the use of a disulfide exchange reaction, where a thiol is reacted with a disulfide compound in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale disulfide exchange reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methyldisulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide group can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfonic acids and sulfoxides.

    Reduction: Thiols and sulfides.

    Substitution: Esters and amides.

Scientific Research Applications

2-Methyl-2-(methyldisulfanyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methyldisulfanyl)propanoic acid involves its ability to undergo redox reactions. The disulfide group can be reduced to form thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability. The compound can also interact with various molecular targets, including enzymes and receptors, through its carboxylic acid group.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoic acid: Lacks the disulfide group, making it less reactive in redox reactions.

    Methyldisulfanylpropanoic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

2-Methyl-2-(methyldisulfanyl)propanoic acid is unique due to its combination of a disulfide group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

55440-43-2

Molecular Formula

C5H10O2S2

Molecular Weight

166.3 g/mol

IUPAC Name

2-methyl-2-(methyldisulfanyl)propanoic acid

InChI

InChI=1S/C5H10O2S2/c1-5(2,4(6)7)9-8-3/h1-3H3,(H,6,7)

InChI Key

MFMUWABGDRMORU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)SSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.